Kushenol N
CAS No.: 102490-65-3
Cat. No.: VC3715229
Molecular Formula: C26H30O7
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102490-65-3 |
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Molecular Formula | C26H30O7 |
Molecular Weight | 454.5 g/mol |
IUPAC Name | 2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3 |
Standard InChI Key | QKEDJCCCNZWOBS-UHFFFAOYSA-N |
Isomeric SMILES | CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
SMILES | CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Canonical SMILES | CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Introduction
Chemical Identity and Structure
Basic Identification
Kushenol N is uniquely identified by its Chemical Abstracts Service (CAS) number 102490-65-3. It belongs to the class of flavonoids, which are plant secondary metabolites known for their diverse biological activities. Specifically, Kushenol N is derived from Sophora flavescens, a plant used extensively in traditional Chinese medicine .
The compound is characterized by its specific molecular structure, with multiple hydroxyl groups that contribute significantly to its reactivity and biological activity. These structural features are crucial for its interactions with various biological pathways, influencing cellular processes and signaling mechanisms that underlie its therapeutic potential .
Molecular Properties
Kushenol N has the molecular formula C26H30O7 and a molecular weight of 454.51 g/mol. Its chemical structure can be represented through various notations including InChI and SMILES representations, which provide standardized ways to encode the molecular structure information .
Property | Value |
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CAS Number | 102490-65-3 |
Molecular Formula | C26H30O7 |
Molecular Weight | 454.51 g/mol |
Relative Density | 1.270 g/cm³ (Predicted) |
Storage Recommendation | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
The compound's InChI representation is InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24-,26-/m1/s1, with an InChI key of QKEDJCCCNZWOBS-BZBXLLDXSA-N. Its SMILES notation is O=C1C=2C(OC)=CC(O)=C(C2OC(C3=CC=C(O)C=C3O)C1O)CC(C(=C)C)CC=C(C)C .
Chemical Synonyms
Kushenol N is also known by several systematic chemical names that reflect its complex structure:
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(2R,3S)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one
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4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexenyl]-, (2R,3S)-
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4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-5-methoxy-8-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-, [2R-[2α,3α,8(R*)]]
These chemical names provide information about the stereochemistry and functional groups present in the molecule, which are critical for its specific biological activities.
Biological Activities
Anti-inflammatory Properties
Kushenol N exhibits significant anti-inflammatory properties, which align with the traditional uses of Sophora flavescens in treating inflammatory conditions. The multiple hydroxyl groups in its structure likely contribute to this activity through interaction with inflammatory pathways .
While the specific mechanisms of Kushenol N's anti-inflammatory action are still being investigated, they may involve modulation of pro-inflammatory cytokines and inhibition of inflammatory enzymes. This anti-inflammatory potential makes Kushenol N a compound of interest for conditions characterized by chronic inflammation .
Antioxidant Effects
As with many flavonoids, Kushenol N demonstrates antioxidant properties. These effects are crucial in protecting cells against oxidative damage caused by free radicals and reactive oxygen species. The antioxidant capacity of Kushenol N is likely related to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals and preventing oxidative chain reactions .
Anti-allergic Activity
Research has identified notable anti-allergic activity in Kushenol N. Specifically, it has been shown to significantly inhibit the release of beta-hexosaminidase from cultured RBL-2H3 cells, which are commonly used as a model for studying allergic reactions .
This anti-allergic effect was identified through bioassay-guided fractionation of the methanol extract from Sophora flavescens root, which led to the isolation of several prenylated flavonoids responsible for in vitro anti-allergic activity. Kushenol N was among these bioactive compounds, suggesting its potential utility in managing allergic conditions .
Comparative Analysis with Related Compounds
Kushenol Family Overview
The Kushenol family comprises several related flavonoids isolated from Sophora flavescens, each with distinct biological properties. While Kushenol N has its unique profile, examining other Kushenol compounds provides valuable context for understanding its potential applications.
These related compounds share structural similarities but exhibit different biological activities due to variations in their chemical structures. The comparative analysis of these compounds helps researchers understand structure-activity relationships and may guide the development of more effective derivatives.
Kushenol A: Anti-proliferative Activity
Kushenol A, another flavonoid from Sophora flavescens, has been extensively studied for its anti-proliferative effects in breast cancer. Research has demonstrated that Kushenol A suppresses breast cancer cell proliferation by modulating the PI3K/AKT/mTOR signaling pathway .
In experimental studies, Kushenol A treatment reduced proliferative capability and induced G0/G1 phase cell cycle arrest and apoptosis in breast cancer cells in a concentration-dependent manner. It also contributed to the upregulation of apoptosis-related and cell cycle-associated genes. In nude mice, Kushenol A administration repressed breast cancer xenograft tumor growth .
Mechanistically, Kushenol A treatment reduced phosphorylation of AKT and mTOR in a dose-dependent manner, while total AKT and total mTOR levels remained unchanged. When combined with PI3K inhibitor PI3K-IN-6, Kushenol A exhibited synergistic inhibitory effects on cancer cell proliferation .
Kushenol E: Enzymatic Inhibition Properties
Kushenol E represents another member of the Kushenol family with distinct biological activities. It is a non-competitive indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor with an IC50 of 7.7 μM and a Ki of 9.5 μM .
IDO1 is an enzyme involved in tryptophan metabolism and immune regulation, and its inhibition has been explored as a potential strategy for cancer immunotherapy. Kushenol E's ability to inhibit this enzyme suggests potential applications in anti-tumor therapy, although further research is needed to fully characterize its mechanisms and efficacy .
Kushenol C: Photoprotective Effects
Kushenol C has demonstrated significant photoprotective properties, particularly against UVB-induced skin damage. Research has shown that Kushenol C treatment significantly recovered UVB-induced skin damage, prevented the degradation of collagen, reduced mast cell infiltration, and mitigated epidermal hyperplasia in mice .
Furthermore, Kushenol C treatment remarkably suppressed the generation of pro-inflammatory mediators and oxidative stress in UVB-irradiated mice. These findings suggest that Kushenol C from Sophora flavescens has potential for treating skin injuries by suppressing UVB-induced skin damage and oxidative stress .
Research Methodologies and Findings
Isolation and Characterization
The isolation of Kushenol N and related compounds typically involves bioassay-guided fractionation of methanol extracts from Sophora flavescens roots. This process has led to the identification of numerous biologically active flavonoids responsible for various pharmacological effects .
The characterization of Kushenol N involves various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, which help to determine its structural features and confirm its identity.
Biological Assays
Research on Kushenol N's biological activities has employed various experimental models and assays. For example, its anti-allergic effects have been studied using cultured RBL-2H3 cells, with beta-hexosaminidase release assays used to quantify the anti-allergic activity .
While specific studies on Kushenol N may be limited, research approaches used for related compounds provide valuable methodological frameworks. For instance, studies on Kushenol A have used Cell Counting Kit-8 assays, colony formation assays, flow cytometry, western blotting, qPCR analysis, and xenograft mouse models to evaluate its anticancer effects .
Compound | Key Biological Activities | Research Models | Findings |
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Kushenol N | Anti-inflammatory, antioxidant, anti-allergic | RBL-2H3 cells | Inhibition of beta-hexosaminidase release |
Kushenol A | Anti-proliferative in breast cancer | Breast cancer cell lines, xenograft mouse models | Suppression of PI3K/AKT/mTOR pathway |
Kushenol E | IDO1 inhibition | Enzymatic assays | Non-competitive inhibition of IDO1 |
Kushenol C | Photoprotection | UVB-irradiated mice | Protection against skin damage and oxidative stress |
Challenges and Future Directions
Research Limitations
Current research on Kushenol N faces several limitations, including challenges in isolation and purification from natural sources, limited availability of pure compound for extensive studies, and gaps in understanding its pharmacokinetics and bioavailability .
Addressing these limitations requires advancements in extraction and purification techniques, development of efficient synthetic routes, and comprehensive studies on absorption, distribution, metabolism, and excretion profiles.
Future Research Priorities
Future research on Kushenol N should prioritize several key areas:
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Detailed mechanistic studies to elucidate its molecular targets and signaling pathways
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Structure-activity relationship studies to identify critical structural features for biological activity
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Development of semi-synthetic or synthetic derivatives with enhanced properties
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Comprehensive pharmacokinetic and bioavailability studies
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Preclinical evaluation of safety and efficacy in relevant disease models
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Exploration of potential drug delivery systems to optimize therapeutic efficacy
These research directions would significantly advance our understanding of Kushenol N and its potential therapeutic applications, potentially leading to the development of novel therapeutic agents based on this natural compound.
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